2-(Chloromethyl)pyridin-3-amine
Description
2-(Chloromethyl)pyridin-3-amine is a pyridine derivative featuring a chloromethyl (-CH2Cl) substituent at the 2-position and an amino (-NH2) group at the 3-position. This compound exhibits moderate cytotoxicity in BALB/c-3T3 cells, with an average LD50 of 0.118 mM, classifying it as a Level F noncarcinogen (Table A3 in ). Its synthesis and applications are less documented compared to structurally related compounds, but its reactivity profile suggests utility as an intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(chloromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWVRQNIVOOKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652166 | |
| Record name | 2-(Chloromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-24-9 | |
| Record name | 2-(Chloromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural analogues of 2-(chloromethyl)pyridin-3-amine, highlighting differences in substituent positions, functional groups, and synthetic accessibility:
Reactivity and Functionalization
- Nucleophilic Displacement : The chloromethyl group in this compound is reactive toward nucleophiles (e.g., amines, thiols), enabling conjugation with biomolecules or polymers. This contrasts with 3-chloropyridin-2-amine , where the chloro group at the 3-position is less sterically accessible, favoring electrophilic aromatic substitution .
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding : 3-Chloropyridin-2-amine forms centrosymmetric cyclic dimers via N–H⋯N interactions, unlike the target compound, where the chloromethyl group may disrupt such packing .
- Spectroscopic Signatures : The ¹H NMR of this compound would show distinct resonances for the -CH2Cl group (~4.0–4.5 ppm), whereas 3-chloropyridin-2-amine displays pyridine ring protons at δ 6.62–7.98 ppm .
Preparation Methods
Direct Chloromethylation of Pyridin-3-amine
Chloromethylation of pyridin-3-amine represents a direct route to the target compound. This method leverages the amine group’s directing effects to position the chloromethyl group at the 2-position. The reaction typically employs formaldehyde and hydrochloric acid under controlled conditions. Formaldehyde introduces a hydroxymethyl group, which is subsequently chlorinated in situ.
The amine group at position 3 activates the pyridine ring for electrophilic substitution, favoring chloromethylation at the ortho (2-) and para (4-) positions. By modulating reaction temperature and stoichiometry, the 2-isomer can be preferentially formed. For instance, maintaining the reaction at 0–5°C with excess HCl minimizes side reactions and enhances regioselectivity . However, this method requires precise control to avoid over-chlorination or polymerization of intermediates.
Chlorination of 2-(Hydroxymethyl)pyridin-3-amine
A two-step approach involves synthesizing 2-(hydroxymethyl)pyridin-3-amine followed by chlorination. The hydroxymethyl precursor is prepared via reduction of 2-cyanopyridin-3-amine using lithium aluminum hydride or catalytic hydrogenation. Alternatively, formylation of pyridin-3-amine using paraformaldehyde under acidic conditions yields the hydroxymethyl derivative .
The chlorination step employs thionyl chloride (SOCl₂), a widely used reagent for converting alcohols to alkyl chlorides. In a representative procedure, 2-(hydroxymethyl)pyridin-3-amine is treated with SOCl₂ at 0°C, followed by reflux to ensure complete conversion . This method achieves near-quantitative yields (e.g., 100% in optimized batches) , with the byproducts (SO₂ and HCl) easily removed under vacuum.
Reaction Conditions:
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Temperature: 0°C (initial), then reflux (40–60°C)
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Solvent: Anhydrous dichloromethane or toluene
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Work-up: Evaporation under reduced pressure, followed by neutralization with aqueous NaHCO₃ .
Solvent-Free Chlorination Using Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) offers a solvent-free alternative for chlorinating hydroxymethyl precursors. This method, adapted from large-scale chlorination protocols, involves heating 2-(hydroxymethyl)pyridin-3-amine with POCl₃ and pyridine in a sealed reactor . Pyridine acts as an acid scavenger, neutralizing HCl generated during the reaction.
Advantages:
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Scalability: Suitable for multigram batches.
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Efficiency: Eliminates solvent purification steps, reducing waste.
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Yield: Reported yields exceed 85% for analogous pyridine derivatives .
Optimization Parameters:
Nucleophilic Substitution of 2-(Bromomethyl)pyridin-3-amine
While less common, nucleophilic substitution provides an alternative pathway. 2-(Bromomethyl)pyridin-3-amine, synthesized via bromination of the hydroxymethyl precursor using PBr₃, undergoes chloride displacement. Treatment with aqueous KCl or tetrabutylammonium chloride in dimethylformamide (DMF) facilitates the substitution .
Challenges:
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Precursor Availability: Requires synthesis of bromomethyl intermediates.
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Byproducts: Competing elimination reactions may reduce yields.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Direct Chloromethylation | HCl, formaldehyde | 0–5°C, 2–4 h | 60–70% | Moderate |
| SOCl₂ Chlorination | SOCl₂ | Reflux, 1–2 h | 95–100% | High |
| POCl₃ Solvent-Free | POCl₃, pyridine | 100–120°C, sealed reactor | 85–90% | Industrial |
| Nucleophilic Substitution | PBr₃, KCl | DMF, 80°C, 6 h | 50–60% | Low |
Q & A
Q. What are the common synthetic routes for 2-(chloromethyl)pyridin-3-amine, and how do reaction conditions influence yield?
this compound can be synthesized via:
- Suzuki-Miyaura Cross-Coupling : Reaction of 2-chloro-3-nitropyridine with arylboronic acids followed by nitro group reduction (e.g., 30% yield for 2-(2-chlorophenyl)pyridin-3-amine) .
- Halogenation-Amination : Direct chlorination of pyridine derivatives using reagents like PCl₅ or SOCl₂, followed by regioselective amination. Reaction temperature (80–110°C) and solvent polarity (DMF vs. THF) critically affect yield and purity .
Q. What spectroscopic techniques are used to characterize this compound derivatives?
- 1H/13C NMR : Key for confirming substitution patterns (e.g., aromatic protons at δ 7.3–8.2 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
- LC-MS (ESI) : Validates molecular weight (e.g., m/z 196.56 for C₆H₄ClF₃N₂ derivatives) and detects impurities .
- IR Spectroscopy : NH₂ stretching (3200–3400 cm⁻¹) and C-Cl vibrations (650–800 cm⁻¹) confirm functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Degrades via photolytic cleavage of the C-Cl bond; store in amber vials at -20°C .
- Moisture Sensitivity : Hydrolyzes to 3-aminopyridine derivatives in humid environments; inert-atmosphere storage recommended .
Advanced Research Questions
Q. What factors govern regioselectivity in nucleophilic substitution reactions involving this compound?
- Steric and Electronic Effects : The chloromethyl group at C2 directs nucleophiles to C4/C6 positions due to electron-withdrawing effects. For example, amination at C4 is favored in trifluoromethyl-substituted analogs .
- Catalytic Systems : Pd/C or CuI enhances selectivity in cross-coupling reactions, suppressing side products like dehalogenated pyridines .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- DFT Calculations : Predict electrophilic regions (e.g., Fukui indices highlight C4 as most reactive for functionalization) .
- Docking Studies : Used to design COX-2 inhibitors by simulating interactions between pyridine derivatives and enzyme active sites (e.g., binding affinity ∆G = -9.2 kcal/mol for imidazo[1,2-a]pyridin-3-amine analogs) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 30% vs. 87%) for similar derivatives?
Q. What role does this compound play in catalytic applications?
- Ligand Design : The NH₂ group coordinates with transition metals (e.g., Ru or Ir) in hydrogenation catalysts, enhancing turnover frequency (TOF > 500 h⁻¹) .
- Organocatalysis : Acts as a base in asymmetric aldol reactions, achieving enantiomeric excess (ee) >90% for β-hydroxy ketones .
Methodological Recommendations
- Contradiction Analysis : Use LC-MS and 2D NMR (HSQC, HMBC) to trace byproducts in low-yield reactions .
- Regioselectivity Control : Employ directing groups (e.g., trifluoromethyl) or transition-metal catalysts to steer functionalization .
- Biological Screening : Prioritize derivatives with logP <3.5 (calculated via ChemAxon) for improved pharmacokinetics in medicinal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
